molecular formula C17H18BrN7O B2950744 2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176201-26-4

2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2950744
CAS RN: 2176201-26-4
M. Wt: 416.283
InChI Key: SCDFVIRCLXHOQT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromopyrimidinyl group, an azetidinyl group, a pyrazolyl group, and a dihydropyridazinone group. These groups are known to exhibit various biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromopyrimidinyl group, which is a good leaving group, and the azetidinyl group, which is a strained four-membered ring. These groups could potentially undergo various substitution and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and a bromine atom could potentially make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Compounds containing pyrimidine, pyrazole, and azetidine rings are often used in medicinal chemistry and can exhibit a wide range of biological activities .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN7O/c1-11-5-12(2)25(21-11)15-3-4-16(26)24(22-15)10-13-8-23(9-13)17-19-6-14(18)7-20-17/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDFVIRCLXHOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=N4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

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